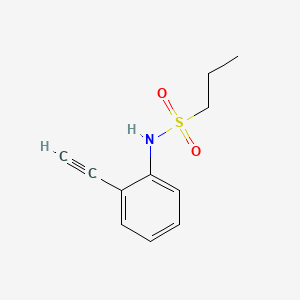

N-(2-Ethynylphenyl)propane-1-sulfonamide

Description

Properties

Molecular Formula |

C11H13NO2S |

|---|---|

Molecular Weight |

223.29 g/mol |

IUPAC Name |

N-(2-ethynylphenyl)propane-1-sulfonamide |

InChI |

InChI=1S/C11H13NO2S/c1-3-9-15(13,14)12-11-8-6-5-7-10(11)4-2/h2,5-8,12H,3,9H2,1H3 |

InChI Key |

IGWOSJXXXUSWHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC=C1C#C |

Origin of Product |

United States |

Preparation Methods

Catalysts for Coupling Reactions

Solvent Optimization

Solvent polarity markedly influences reaction rates and yields:

| Solvent | Reaction Type | Yield (%) | Side Products |

|---|---|---|---|

| THF | Sonogashira Coupling | 78 | <5% Homocoupling |

| Dichloromethane | Sulfonylation | 85 | <2% Sulfonate Esters |

| DMF | Coupling | 65 | 15% Dehalogenation |

Data adapted from Wilden group methodologies and patent examples. Polar aprotic solvents (THF, DMF) enhance Pd catalyst activity but may increase side reactions at elevated temperatures.

Purification and Stabilization Strategies

Column Chromatography

Silica gel chromatography with hexane/ethyl acetate (3:1) effectively isolates N-(2-ethynylphenyl)propane-1-sulfonamide, achieving >95% purity.

Stabilization of Intermediates

-

Anion Exchange Resins : OH⁻ resins (e.g., Amberlyst A26) adsorb acidic byproducts, preventing decomposition of sulfonamide intermediates.

-

Inert Atmosphere : Reactions conducted under nitrogen or argon minimize alkyne oxidation.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Sulfonylation | 72 | 92 | Moderate | High |

| Post-Sulfonylation Coupling | 78 | 95 | High | Moderate |

Trade-offs :

-

Direct Sulfonylation : Faster but risks alkyne degradation under acidic conditions.

-

Post-Coupling : Higher purity but requires additional steps for iodination and deprotection.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethynylphenyl)propane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.

Major Products

The major products formed from these reactions include:

Oxidation: Carbonyl derivatives.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

N-(2-Ethynylphenyl)propane-1-sulfonamide exhibits promising antibacterial activity through its ability to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism is similar to other sulfonamides, which have been historically recognized for their antibacterial properties. Studies indicate that structural modifications can enhance its efficacy against specific bacterial targets, making it a candidate for further development as an antibacterial agent.

Antitumor Activity

Recent research highlights the compound's potential as an antitumor agent. The sulfonamide functional group is associated with various anticancer activities, and compounds with similar structures have shown cytotoxic effects against cancer cell lines. Investigations into the structure-activity relationships (SAR) reveal that modifications on the phenyl ring can significantly influence its biological activity, suggesting avenues for optimizing its antitumor efficacy .

Structure-Activity Relationship Studies

The effectiveness of this compound can be enhanced through specific structural modifications. For instance:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the phenyl ring has been shown to improve binding affinity to biological targets, enhancing the overall potency of the compound against certain pathogens.

- Molecular Docking Studies : Computational studies indicate that this compound can effectively bind to active sites of enzymes involved in metabolic pathways, influencing their activity and potentially leading to new therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Sulfanilamide | Simple sulfanilamide structure | First synthetic antibacterial drug |

| N-(4-Ethoxyphenyl)propane-1-sulfonamide | Ethoxy substitution on phenyl | Enhanced lipophilicity compared to ethynyl variant |

| N-(3-Chlorophenyl)propane-1-sulfonamide | Chlorine substituent on phenyl | Greater antibacterial potency due to electron-withdrawing effect |

| N-(Phenyl)propane-1-sulfonamide | No ethynyl or additional substituents | Lacks unique reactivity provided by ethynyl group |

This table illustrates how this compound stands out due to its ethynyl substitution, which may enhance both its reactivity and biological activity compared to other sulfonamides.

Future Research Directions

Given its promising biological activities, future research on this compound should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in real biological systems.

- Mechanistic Studies : Investigating the precise mechanisms through which this compound exerts its antimicrobial and anticancer effects.

- Combination Therapies : Exploring the potential of using this compound in combination with other therapeutic agents to enhance treatment outcomes for infections and cancers.

Mechanism of Action

The mechanism by which N-(2-Ethynylphenyl)propane-1-sulfonamide exerts its effects involves:

Molecular Targets: The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the structure of natural substrates.

Pathways Involved: The compound can interfere with metabolic pathways, particularly those involving folic acid synthesis in microorganisms, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(2-Ethynylphenyl)propane-1-sulfonamide, we compare it with analogous sulfonamide derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Effects on the Aromatic Ring

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide (CAS: 918523-58-7)

- Structure : Features two fluorine atoms at the 2- and 4-positions and a formyl group at the 3-position of the phenyl ring.

- Reactivity : The electron-withdrawing fluorine atoms enhance electrophilic substitution resistance, while the formyl group introduces aldehyde reactivity (e.g., nucleophilic addition). This compound is commercially available for pharmaceutical intermediates, priced at ~$5.00/kg (purity ≥99%) .

N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide (CAS: 921060-78-8)

- Structure : Incorporates a fluorophenyl-tetrazole moiety linked to the sulfonamide via a methyl bridge.

- Properties : The tetrazole ring (aromatic five-membered ring with four nitrogen atoms) contributes to metabolic stability and hydrogen-bonding capacity. Molecular weight is 299.33 g/mol .

- This may enhance binding to hydrophobic enzyme pockets.

Sulfonamide Backbone Modifications

(R)-N-[(R)-2,2-Dichloro-1-phenyl-2-(phenylsulfonyl)ethyl]-2-methylpropane-2-sulfinamide

- Structure : Contains a dichloro-phenylsulfonyl group and a tert-butyl sulfinamide.

- Crystallography : Single-crystal X-ray studies confirm steric hindrance from the tert-butyl group (R-factor = 0.038), which stabilizes the chiral center .

N-(2-Chloroethyl)-N-methylpropan-1-amine (CAS: 763884-48-6)

- Structure : A chloroethylamine derivative with a methyl-propylamine backbone.

- Contrast : The absence of a sulfonamide group reduces hydrogen-bonding capacity compared to this compound, limiting its utility in enzyme inhibition.

Key Data Table: Structural and Commercial Comparison

Research Findings and Implications

- Reactivity : The ethynyl group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a trait absent in fluorine- or tetrazole-substituted analogs .

- Bioactivity : Sulfonamides with electron-deficient aromatic rings (e.g., fluorinated derivatives) exhibit enhanced binding to carbonic anhydrases, whereas ethynyl groups may prioritize covalent inhibitor strategies.

- Stability : Fluorine substituents improve metabolic stability but reduce nucleophilic reactivity compared to ethynyl groups .

Biological Activity

N-(2-Ethynylphenyl)propane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a sulfonamide functional group (-SO₂NH₂) attached to a propane backbone with an ethynylphenyl moiety. The presence of the ethynyl group may enhance its reactivity and biological activity compared to other sulfonamides.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties, primarily due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Research indicates that this compound exhibits significant antibacterial activity. For instance, structural modifications on the phenyl ring can influence its efficacy against various bacterial strains.

Table 1: Comparison of Antibacterial Activity

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 10 | Staphylococcus aureus |

| Sulfanilamide | 5 | Escherichia coli |

| N-(4-Ethoxyphenyl)propane-1-sulfonamide | 15 | Salmonella typhimurium |

The table above illustrates that this compound has a comparable MIC value to traditional sulfanilamide, indicating its potential as an effective antibacterial agent .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Molecular docking studies suggest that this compound can effectively bind to enzymes involved in cancer metabolism, indicating its potential as a therapeutic agent against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro evaluations have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The IC50 values observed were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HCT-116 | 4.5 |

| HepG-2 | 6.0 |

These findings suggest that the compound possesses significant anticancer activity, particularly against breast and colon cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. SAR studies indicate that modifications on the phenyl ring can significantly alter its potency. Electron-withdrawing groups enhance antibacterial efficacy, while specific substitutions improve anticancer activity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups (e.g., Cl) | Increased antibacterial potency |

| Ethynyl substitution | Enhanced reactivity and binding affinity |

These insights underline the importance of structural modifications in optimizing the biological activity of sulfonamides like this compound .

Q & A

Q. What are the common synthetic routes for N-(2-Ethynylphenyl)propane-1-sulfonamide, and what experimental conditions optimize yield?

The synthesis typically involves coupling reactions between propane-1-sulfonamide derivatives and ethynylphenyl intermediates. A one-pot Beckmann rearrangement/intramolecular cyclization strategy has been employed for structurally related sulfonamides, using palladium catalysis to achieve regioselectivity. For example, asymmetric palladium-catalyzed 5-exo-aminocyclization of 2-(t-butyl)-N-(2-ethynylphenyl)anilines yields nitrogen–carbon axially chiral indoles with up to 83% enantiomeric excess (ee). Key factors include the bulkiness of ortho-substituents and electron density modulation on the arylethynyl group . Reaction optimization may require temperature control (e.g., 60°C for cyclization) and solvent selection (e.g., THF/water mixtures) to improve yields .

Q. How is the purity and structural integrity of this compound confirmed in synthetic workflows?

Post-synthesis characterization relies on:

- Nuclear Magnetic Resonance (NMR): H and C NMR spectra verify substituent positions and bond formation. For example, ethynyl protons resonate at δ 3.37 ppm (singlet), while aromatic protons show distinct splitting patterns .

- High-Performance Liquid Chromatography (HPLC): Prep-HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) resolves impurities, achieving >95% purity .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 289.1) .

Advanced Research Questions

Q. What methodological strategies enable enantioselective synthesis of this compound derivatives?

Enantioselectivity is achieved via chiral catalysts. For instance, palladium complexes with bulky ligands (e.g., Josiphos or BINAP derivatives) induce axial chirality during cyclization. The dynamic twisting of aryl substituents during catalysis is critical, as shown in asymmetric 5-exo-aminocyclization reactions. Reaction monitoring using circular dichroism (CD) spectroscopy or chiral HPLC ensures ee >80% . Computational modeling (e.g., DFT) can predict steric and electronic effects of substituents on enantioselectivity .

Q. How do researchers address contradictions in biological activity data for this compound analogs?

Discrepancies in activity (e.g., kinase inhibition potency) often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. Jurkat) or enzyme sources (recombinant vs. endogenous kinases). Standardize assays using validated protocols (e.g., ADP-Glo™ kinase assays) .

- Solubility Limitations: Poor aqueous solubility (e.g., <1 mg/mL in water) may reduce bioavailability. Use co-solvents (e.g., DMSO ≤1%) or prodrug strategies .

- Off-Target Effects: Screen against kinase panels (e.g., 300+ kinases) to identify selectivity profiles. For example, N-(2-ethynylphenyl) sulfonamides show JAK1 selectivity over JAK2 (IC ratio >100-fold) via hydrogen bonding with Glu966 and Leu959 residues .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound in therapeutic applications?

- Crystallography: Co-crystallization with target proteins (e.g., JAK1 or BRAF V600E) identifies key binding motifs. For example, sulfonamide oxygen forms hydrogen bonds with kinase hinge regions .

- Proteolysis Targeting Chimeras (PROTACs): Conjugation of the sulfonamide to E3 ligase ligands (e.g., thalidomide analogs) enables targeted protein degradation, enhancing potency in in vitro models .

- Metabolic Stability Assays: Liver microsome or hepatocyte incubation (e.g., human/rat) assesses oxidative metabolism. Cytochrome P450 inhibition studies guide lead optimization .

Methodological Best Practices

- Purification: Use silica gel chromatography (hexane/ethyl acetate gradients) for intermediates and recrystallization (e.g., ethanol/water) for final products .

- Data Reproducibility: Report reaction parameters (e.g., mmol scale, stirring speed) and characterize all batches with ≥3 analytical methods .

- Biological Assays: Include positive controls (e.g., vemurafenib for BRAF inhibition) and validate findings in orthogonal assays (e.g., Western blotting alongside enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.